N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide
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Overview
Description
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties .
Scientific Research Applications
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C20H18F3N3O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C20H18F3N3O4S/c1-29-16-9-12(18(28)26-19-24-7-8-31-19)5-6-15(16)30-11-17(27)25-14-4-2-3-13(10-14)20(21,22)23/h2-6,9-10H,7-8,11H2,1H3,(H,25,27)(H,24,26,28) |
InChI Key |
MAELVMZMWLAGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=NCCS2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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